molecular formula C23H35Cl2N3O4S2 B12305966 Thiothixene hcl

Thiothixene hcl

Cat. No.: B12305966
M. Wt: 552.6 g/mol
InChI Key: MEUAAEMCZUPORO-UWXGDDCVSA-N
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Description

Thiothixene hydrochloride is a thioxanthene derivative used as an antipsychotic agent. It is primarily indicated for the management of schizophrenia. Thiothixene hydrochloride exhibits pharmacological properties similar to those of phenothiazine antipsychotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiothixene hydrochloride is synthesized through a series of chemical reactions involving thioxanthene derivatives. The synthetic route typically involves the reaction of thioxanthene with various reagents to introduce functional groups necessary for its pharmacological activity .

Industrial Production Methods

In industrial settings, thiothixene hydrochloride is produced by reacting thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under controlled conditions. The reaction is followed by purification steps to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Thiothixene hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can exhibit different pharmacological properties compared to the parent compound .

Scientific Research Applications

Thiothixene hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Thiothixene hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. By blocking these receptors, thiothixene hydrochloride helps to alleviate symptoms of schizophrenia. Additionally, it interacts with serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Thiothixene hydrochloride is similar to other thioxanthene and phenothiazine antipsychotics. Some of the similar compounds include:

  • Chlorprothixene
  • Clopenthixol
  • Flupenthixol
  • Zuclopenthixol
  • Thioproperazine
  • Pipotiazine

Compared to these compounds, thiothixene hydrochloride exhibits unique pharmacological properties, such as a distinct receptor binding profile and a different side effect profile. It is less commonly used today in favor of atypical antipsychotics like risperidone .

Properties

Molecular Formula

C23H35Cl2N3O4S2

Molecular Weight

552.6 g/mol

IUPAC Name

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride

InChI

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8+;;;;

InChI Key

MEUAAEMCZUPORO-UWXGDDCVSA-N

Isomeric SMILES

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl

Origin of Product

United States

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